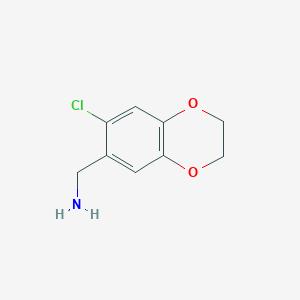
1-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina es un compuesto químico con la fórmula molecular C8H8ClNO2. Es un derivado de la benzodioxana, un compuesto orgánico bicíclico que contiene un anillo de dioxano fusionado a un anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 7-cloro-2,3-dihidro-1,4-benzodioxina.
Aminación: El paso clave implica la introducción del grupo metanamina. Esto se puede lograr mediante una reacción de sustitución nucleofílica donde el grupo cloro se reemplaza por un grupo amino.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de una base como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3) y un solvente adecuado como la dimetilformamida (DMF) o el etanol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diversos grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede introducir diversos grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar inhibiendo ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, se ha demostrado que inhibe las enzimas colinesterasa y lipooxigenasa. .
Comparación Con Compuestos Similares
Compuestos Similares
- 2,4-Bis(triclorometil)-4H-1,3-benzodioxin-6-amina
- 6-Cloro-3-(2,3-dihidro-1,4-benzodioxin-6-il)-2H-1,4-benzoxazina
- 3,4-Dicloro-N-(2,3-dihidro-1,4-benzodioxin-6-il)benzamida
Singularidad
1-(7-Cloro-2,3-dihidro-1,4-benzodioxin-6-il)metanamina es única debido a su patrón de sustitución específico y la presencia del grupo metanamina. Esta característica estructural imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5,11H2 |
Clave InChI |
XRHTUTWMDNJLAW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C(=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)
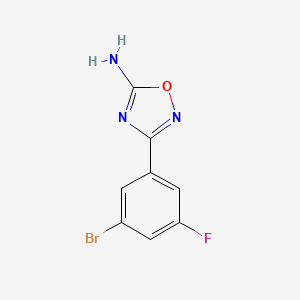
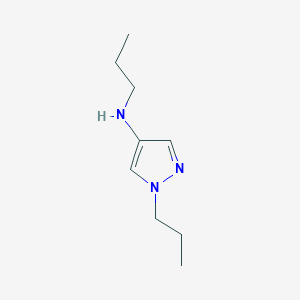
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
![3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one](/img/structure/B11736379.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736381.png)
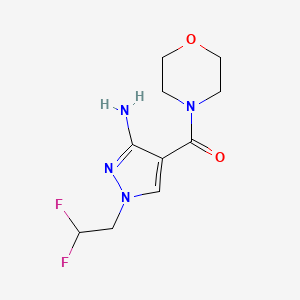
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736395.png)
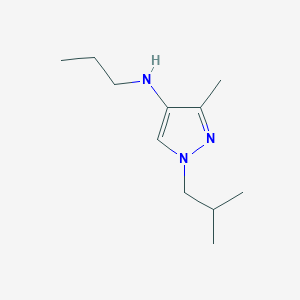
![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
